3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
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Description
“3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219967-24-4 . It’s a derivative of biphenyl, which is a type of organic compound that consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular formula of this compound is C19H23BrClNO . It contains a bromine atom attached to a biphenyl group, which is further connected to a piperidine ring through an ethoxy bridge .Chemical Reactions Analysis
While specific chemical reactions involving “3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride” are not available, related compounds such as pinacol boronic esters have been used in catalytic protodeboronation reactions .Scientific Research Applications
Antagonist Synthesis : This compound has been utilized in the synthesis of novel non-peptide CCR5 antagonists, which are crucial in the study of chemokine receptors, particularly in the context of HIV-1 infection prevention. Such antagonists could potentially have significant applications in the field of HIV treatment and prevention (Bi, 2014) (Bi, 2015).
Structural Characterization : Research has been conducted on the structural characterization of this compound and its derivatives, providing insights into their chemical properties and potential pharmacological applications. The studies involve advanced techniques like NMR, MS, and IR for characterizing these compounds (Cheng De-ju, 2014) (H. Bi, 2015).
Chiral Separation Studies : Enantiomeric resolution and simulation studies have been performed on similar piperidine derivatives, which is critical for understanding the chirality and its effects in pharmacological contexts. Such studies are essential for the development of chiral drugs, which can have significantly different effects based on their stereochemistry (Ali et al., 2016).
Vasodilation Properties : Some derivatives of this compound have been synthesized and shown to have considerable vasodilation properties, which could be valuable in the treatment of cardiovascular diseases (Girgis et al., 2008).
Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents, showing promise against both Gram-positive and Gram-negative bacteria, which is significant in the context of growing antibiotic resistance (Attia et al., 2013).
properties
IUPAC Name |
3-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELWEKCLZJKGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride | |
CAS RN |
1219967-24-4 |
Source
|
Record name | Piperidine, 3-[2-[(5-bromo[1,1′-biphenyl]-2-yl)oxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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